3-Cyclohexylpropan-1-amine is a primary cycloaliphatic amine characterized by a cyclohexyl group attached to a three-carbon (propyl) spacer, terminating in a primary amine functional group. This structure imparts a combination of lipophilicity and steric bulk from the cyclohexyl ring, along with the versatile reactivity of an unhindered primary amine.. It serves as a key intermediate in the synthesis of more complex molecules and as a functional additive in formulations where surface activity and thermal stability are required, such as in the development of corrosion inhibitors and specialty polymers..
While structurally similar, shorter-chain analogs such as Cyclohexylamine (C0-linker) and Cyclohexanemethylamine (C1-linker) are not functionally interchangeable with 3-Cyclohexylpropan-1-amine. The three-carbon propyl chain is a critical differentiator that fundamentally alters key physical and chemical properties relevant to procurement and process design. Specifically, it significantly increases the boiling point, which impacts its suitability for high-temperature reactions, and modifies lipophilicity (logP), which governs solubility in non-polar media and effectiveness in surface-adsorption applications.. These are not minor variations; they dictate process parameters, formulation compatibility, and synthetic accessibility, making arbitrary substitution a high-risk decision for reproducible outcomes.
3-Cyclohexylpropan-1-amine possesses a significantly higher boiling point compared to its most common, shorter-chain analog, cyclohexylamine. This property is critical for synthetic reactions conducted at elevated temperatures or under reflux conditions, where volatile reagents can lead to poor yield and process hazards.. The higher boiling point ensures the compound remains in the reaction phase, maximizing its availability and improving process control and safety.
| Evidence Dimension | Atmospheric Boiling Point |
| Target Compound Data | 191.8 °C |
| Comparator Or Baseline | Cyclohexylamine (CAS 108-91-8): 134.5 °C |
| Quantified Difference | +57.3 °C |
| Conditions | Standard atmospheric pressure (760 mmHg). |
A higher boiling point directly enables a wider and safer operating window for high-temperature syntheses, reducing material loss and improving reaction yield and reproducibility.
The extended propyl chain of 3-Cyclohexylpropan-1-amine results in a markedly higher octanol-water partition coefficient (XLogP3) compared to shorter-chain analogs like cyclohexylamine. This indicates greater lipophilicity, or preference for non-polar environments.. This property is a key performance driver in applications such as corrosion inhibitors for hydrocarbon-based systems (oils, fuels) or as a monomer/additive in non-aqueous polymer formulations, where solubility and surface adsorption from an organic phase are paramount.
| Evidence Dimension | Octanol-Water Partition Coefficient (XLogP3) |
| Target Compound Data | 2.7 |
| Comparator Or Baseline | Cyclohexylamine (CAS 108-91-8): 1.4 |
| Quantified Difference | +1.3 (log scale) |
| Conditions | Computed property via XLogP3 algorithm. |
Higher lipophilicity improves solubility and compatibility in organic media and enhances surface adsorption, making it more effective for applications like corrosion inhibition in oils or as a specialty chemical intermediate in non-polar solvent systems.
The three-carbon spacer provides critical conformational flexibility and spatial separation between the bulky cyclohexyl ring and the reactive amine terminus. This feature is essential when using the compound as a nucleophilic building block in the synthesis of complex, high-value molecules, such as certain substituted pyrimidine derivatives with anti-proliferative activity.. Shorter-chain analogs often result in lower yields or failed reactions due to steric hindrance, where the cyclohexyl ring physically blocks access to the amine's reactive site. The C3-linker mitigates this issue, enabling synthetic routes that are otherwise inaccessible.
| Evidence Dimension | Steric and Spatial Profile for Synthesis |
| Target Compound Data | Flexible C3 spacer reduces steric clash between the cyclohexyl ring and reaction centers. |
| Comparator Or Baseline | C0 (Cyclohexylamine) or C1 (Cyclohexanemethylamine) linkers, which offer less separation and flexibility. |
| Quantified Difference | Enables synthetic access to sterically congested molecular targets where shorter analogs may fail. |
| Conditions | Nucleophilic addition or substitution reactions for synthesizing complex heterocyclic compounds. |
For synthesizing certain high-value pharmaceutical or agrochemical targets, choosing a precursor with the correct spacer length is a primary factor in achieving viable reaction yields.
This compound is the indicated choice for syntheses requiring sustained reaction temperatures above 140 °C. Its high boiling point minimizes evaporative loss, ensuring stoichiometric integrity and improving process safety and yield compared to more volatile analogs like cyclohexylamine..
Due to its enhanced lipophilicity, this amine is well-suited for formulating corrosion inhibitors intended for use in oils, fuels, lubricants, and other hydrocarbon-based media. Its greater solubility and affinity for metal surfaces in these environments lead to the formation of a more stable protective film..
When the synthetic target is a complex molecule where a cyclohexyl moiety must be introduced via a primary amine without steric interference, the C3-spacer of this compound provides the necessary clearance. It is the preferred precursor for specific classes of substituted heterocycles where shorter analogs are known to fail..
Irritant